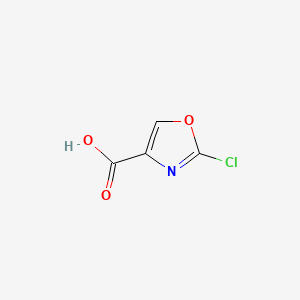

2-Chlorooxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZJELJKFJSQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657745 | |

| Record name | 2-Chloro-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706789-07-3 | |

| Record name | 2-Chloro-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorooxazole-4-carboxylic acid: A Versatile Heterocyclic Building Block

Authored by: Gemini, Senior Application Scientist

Abstract: 2-Chlorooxazole-4-carboxylic acid is a key heterocyclic scaffold possessing dual functional handles that enable a wide array of synthetic transformations. Its unique structure, featuring a reactive chlorine atom at the 2-position and a carboxylic acid at the 4-position, establishes it as a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for professionals in pharmaceutical and agrochemical research and development.

Introduction: The Strategic Value of a Bifunctional Scaffold

Within the vast landscape of heterocyclic chemistry, the oxazole ring is a privileged structure found in numerous natural products and pharmacologically active compounds. This compound (Figure 1) emerges as a particularly strategic building block due to the orthogonal reactivity of its two functional groups.[1] The chlorine atom at the C2 position serves as a versatile leaving group, amenable to various nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Concurrently, the carboxylic acid at the C4 position provides a handle for amide bond formation, esterification, or reduction.[1][2]

This bifunctionality allows for the systematic and regiocontrolled elaboration of the oxazole core, enabling the generation of diverse libraries of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles.[1] Consequently, this reagent is instrumental in the fields of medicinal chemistry for the synthesis of potential therapeutic agents, such as antibacterial and antifungal compounds, and in the agrochemical industry for the development of novel pesticides and herbicides.[1][2]

Figure 1. Structure and key reactive sites of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for its characterization. Key properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 706789-07-3 | [3][4] |

| Molecular Formula | C₄H₂ClNO₃ | [2][4] |

| Molecular Weight | 147.52 g/mol | [4] |

| Boiling Point | 345.8°C at 760 mmHg | [2] |

| SMILES | C1=C(N=C(O1)Cl)C(=O)O | |

| Storage | Room temperature, under inert gas | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound and its derivatives.[1]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a distinct singlet for the proton at the C5 position of the oxazole ring. The carboxylic acid proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum provides critical information about the carbon framework. While experimental data for the parent acid is not readily published, predicted chemical shifts for the closely related 2-chlorooxazole-4-carboxamide suggest the following approximate values for the ring carbons: C2 at ~153 ppm, C4 at ~135 ppm, and C5 at ~119 ppm.[1] The carbonyl carbon of the carboxylic acid would appear further downfield, typically in the 160-165 ppm range.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The presence of a chlorine atom will be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹.

Synthesis and Purification

While multiple pathways to substituted oxazoles exist, a common and reliable method for accessing 4-carboxy-oxazoles involves the synthesis and subsequent hydrolysis of the corresponding ethyl ester. Ethyl 2-chlorooxazole-4-carboxylate is a widely available synthetic intermediate.[3][5] The following protocol describes a representative two-step synthesis from ethyl 2-aminooxazole-4-carboxylate.

Experimental Protocol: Synthesis via Diazotization and Hydrolysis

Causality: This pathway is preferred for its reliable and high-yielding steps. The Sandmeyer-type diazotization reaction is a classic and effective method for converting an amino group on a heterocyclic ring into a chloro group. The subsequent saponification (base-catalyzed hydrolysis) of the ethyl ester is a robust and generally clean transformation to yield the target carboxylic acid.

Figure 2. Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

-

Preparation: To a stirred solution of concentrated hydrochloric acid in water, cool the mixture to 0-5 °C in an ice-salt bath.

-

Amine Addition: Add ethyl 2-aminooxazole-4-carboxylate portion-wise, maintaining the temperature below 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(II) chloride (CuCl₂) in concentrated HCl. Add the freshly prepared diazonium salt solution dropwise to the CuCl₂ solution at room temperature. Vigorous nitrogen evolution will be observed.

-

Workup: After gas evolution ceases, stir the reaction for an additional hour. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude ethyl 2-chlorooxazole-4-carboxylate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolution: Dissolve the purified ethyl 2-chlorooxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Saponification: Add a stoichiometric amount of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes) to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 1M HCl. A white precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two functional sites.

Reactions at the C2-Chloro Position

The electron-deficient nature of the oxazole ring makes the C2-chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SₙAr) and a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids under palladium catalysis (e.g., using Pd(PPh₃)₄ and a base like Na₂CO₃) allows for the synthesis of 2-aryl-oxazole-4-carboxylic acids.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium catalyst and a suitable ligand (e.g., BINAP) provides access to 2-amino-oxazole derivatives.

-

Nucleophilic Substitution: Direct reaction with strong nucleophiles like alkoxides or thiolates can displace the chloride to form 2-alkoxy or 2-thioalkyl oxazoles.

Figure 3. Key cross-coupling reactions at the C2-position.

Reactions at the C4-Carboxylic Acid Position

The carboxylic acid moiety is a classic functional group that undergoes a host of well-established transformations.

-

Amide Coupling: Activation of the carboxylic acid (e.g., with HATU, HOBt, or by conversion to the acid chloride with SOCl₂) followed by reaction with an amine is a high-yielding route to 2-chlorooxazole-4-carboxamides. This is a cornerstone reaction in medicinal chemistry for linking the oxazole core to other fragments.

-

Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or reaction with an alkyl halide under basic conditions yields the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-chlorooxazol-4-yl)methanol, using strong reducing agents like borane (BH₃·THF) or lithium aluminum hydride (LiAlH₄).[3] This alcohol can then be further functionalized.

Applications in Drug Discovery

The oxazole scaffold is a common feature in molecules with diverse biological activities.[6][7] The ability to use this compound to rapidly generate analogs makes it a valuable tool in lead optimization campaigns. For instance, oxazole-4-carboxylic acid derivatives have been investigated as inhibitors of bacterial serine acetyltransferase, a promising target for novel antibacterial adjuvants.[6] The core can be functionalized to probe specific interactions within an enzyme's active site. While specific blockbuster drugs derived directly from this starting material are not prominent in public literature, its presence as a building block is noted in numerous patents for therapeutic agents.[8][9]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

-

Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10] It may also cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[2][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for monitoring reaction progress.

Protocol: Reverse-Phase HPLC for Purity Assessment

Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic compounds. The acidic nature of the analyte makes an acidified mobile phase necessary to ensure a single, sharp peak shape by suppressing the ionization of the carboxylic acid. UV detection is suitable due to the aromatic nature of the oxazole ring.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.

-

Gradient: A typical starting gradient would be 95:5 (A:B), ramping to 5:95 (A:B) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength between 230-260 nm.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like ACN or a mixture of ACN/water at approximately 1 mg/mL. Dilute as necessary for injection.

Conclusion

This compound stands as a potent and versatile building block for synthetic chemistry. Its dual, orthogonally reactive functional groups provide a robust platform for the efficient construction of complex, highly substituted oxazole derivatives. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers in drug discovery and materials science to leverage this scaffold for the development of novel and impactful molecules.

References

-

MySkinRecipes. (n.d.). This compound. [Link]

- Google Patents. (2008).

- Google Patents. (n.d.).

-

R&D Chemicals. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate. [Link]

-

MDPI. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. [Link]

-

PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 706789-07-3 [chemicalbook.com]

- 4. This compound CAS#: 706789-07-3 [m.chemicalbook.com]

- 5. rdchemicals.com [rdchemicals.com]

- 6. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants [mdpi.com]

- 7. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. This compound [chemdict.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

2-Chlorooxazole-4-carboxylic acid CAS number 706789-07-3

An In-depth Technical Guide to 2-Chlorooxazole-4-carboxylic acid (CAS: 706789-07-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chlorine atom at the 2-position and a versatile carboxylic acid group at the 4-position, renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, an exploration of its reactivity with mechanistic insights, and its applications as a key intermediate in the synthesis of bioactive molecules. Safety, handling, and analytical characterization are also discussed to provide a complete technical resource for laboratory professionals.

Core Molecular Attributes

This compound is a stable, solid organic compound. The strategic placement of the chloro and carboxylic acid groups on the oxazole scaffold allows for orthogonal chemical modifications, making it a highly sought-after intermediate.

Physicochemical & Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, handling, and use in synthesis. While experimental data for some properties are not widely published, a combination of data from its ethyl ester precursor and computational predictions provides a reliable profile.

| Property | Value / Predicted Range | Source / Justification |

| CAS Number | 706789-07-3 | [Registry Number] |

| Molecular Formula | C₄H₂ClNO₃ | [Calculated] |

| Molecular Weight | 147.52 g/mol | [Calculated] |

| Appearance | White to off-white solid | [Typical for similar compounds] |

| Boiling Point | 345.8°C at 760 mmHg (Predicted) | [1] |

| Melting Point | 157-159 °C (Typical range) | [2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [Inferred from structure] |

| pKa | ~3.5 - 4.5 (Predicted) | [Analogous to similar heterocyclic carboxylic acids] |

Analytical Characterization

Accurate structural confirmation is paramount. The following table summarizes the expected spectral data for this compound, based on analysis of its precursors and related structures.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.6-8.8 ppm (s, 1H, H-5), δ ~13.5 ppm (br s, 1H, COOH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~161-163 ppm (C=O), δ ~155-157 ppm (C-2), δ ~145-147 ppm (C-5), δ ~130-132 ppm (C-4) |

| IR Spectroscopy (ATR, cm⁻¹) | 3300-2500 (broad, O-H stretch), 1760-1690 (strong, C=O stretch), 1580-1560 (C=N stretch), 850-550 (C-Cl stretch) |

| High-Resolution MS (ESI) | Calculated for C₄H₂ClNO₃ [M-H]⁻: 145.9702, Found: 145.9705 ± 0.0005 |

Synthesis of this compound

The synthesis of this key intermediate is not a trivial one-step process. An efficient and scalable route proceeds through the formation of its ethyl ester, which is then hydrolyzed. This approach, adapted from the work of Bagley et al., ensures high purity and good overall yield.[3]

Synthetic Workflow Overview

The overall transformation is a three-step sequence starting from readily available commercial materials. The key steps involve the construction of the oxazole ring, a Sandmeyer-type conversion of an amino group to a chloro group, and a final saponification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate (1)

-

Causality: This step employs a classic Hantzsch-type synthesis. Urea acts as the nucleophile, condensing with the α-haloketone (ethyl bromopyruvate) to form the oxazole ring. The reaction is typically run at an elevated temperature to drive the condensation and cyclization.

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl bromopyruvate (1.0 eq) and urea (1.2 eq).

-

Heat the mixture to 100 °C with vigorous stirring. Caution: The reaction can be exothermic.

-

Maintain the temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.

-

Recrystallize the crude product from ethanol/water to afford ethyl 2-aminooxazole-4-carboxylate as a white solid.

-

Step 2: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate (2)

-

Causality: This transformation is a variation of the Sandmeyer reaction. The 2-amino group is converted to a diazonium salt intermediate using tert-butyl nitrite. This intermediate is then displaced by a chloride ion, sourced from copper(II) chloride, which also catalyzes the decomposition of the diazonium salt. Acetonitrile is a suitable polar aprotic solvent for this reaction.[3]

-

Protocol:

-

To a suspension of copper(II) chloride (1.5 eq) in anhydrous acetonitrile in a three-neck flask under a nitrogen atmosphere, add tert-butyl nitrite (1.5 eq) dropwise at room temperature.

-

Heat the resulting mixture to 65-70 °C.

-

Add solid ethyl 2-aminooxazole-4-carboxylate (1.0 eq) portion-wise over 20-30 minutes. Effervescence (release of N₂) will be observed.

-

After the addition is complete, stir the mixture at 70 °C for an additional 30-60 minutes.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-chlorooxazole-4-carboxylate as a white to off-white solid.[3]

-

Step 3: Hydrolysis to this compound (3)

-

Causality: Standard saponification (base-mediated ester hydrolysis) is used to convert the ethyl ester to the desired carboxylic acid. Sodium hydroxide or lithium hydroxide are effective bases for this transformation. The reaction is followed by an acidic workup to protonate the carboxylate salt.

-

Protocol:

-

Dissolve ethyl 2-chlorooxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add an aqueous solution of sodium hydroxide (1.5 eq) dropwise at room temperature.

-

Stir the mixture for 2-6 hours, monitoring the disappearance of the starting ester by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[3]

-

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound allows for a wide range of chemical transformations, making it a powerful scaffold for building molecular diversity.

Reactions at the 2-Position (C-Cl Bond)

The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, but it truly excels as a handle for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility.

-

Causality: The C-Cl bond on the electron-deficient oxazole ring can undergo oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle for various cross-coupling reactions.[3][4] This allows for the formation of C-C, C-N, and C-S bonds, providing access to a vast array of 2-substituted oxazoles.

Sources

physical properties of 2-chloro-1,3-oxazole-4-carboxylic acid

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-1,3-Oxazole-4-Carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the known and predicted (CAS No: 706789-07-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data and outlines authoritative experimental protocols for the determination of key physicochemical parameters. While experimentally derived data for this specific molecule is limited in public literature, this guide establishes a framework for its characterization by detailing the causality behind standard analytical procedures and interpreting predicted data in the context of its molecular structure. The guide covers essential properties including molecular structure, solubility, acidity (pKa), and melting point, providing both theoretical grounding and practical, step-by-step methodologies.

Compound Identification and Molecular Structure

2-Chloro-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 4-position. This substitution pattern is critical for its chemical reactivity and physical properties. The presence of the carboxylic acid group imparts acidic properties, while the electronegative chlorine atom and the aromatic oxazole ring influence the molecule's electronic distribution, stability, and intermolecular interactions.

Table 1: Compound Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 706789-07-3 | [1][2] |

| Molecular Formula | C₄H₂ClNO₃ | [1][2] |

| Molecular Weight | 147.52 g/mol | [1][2] |

| SMILES | OC(=O)C1=COC(Cl)=N1 |[1] |

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D Structure of the target molecule.

Predicted Physicochemical Properties

Direct experimental data for 2-chloro-1,3-oxazole-4-carboxylic acid is not widely available. However, computational models provide valuable estimations for properties that are crucial for predicting its behavior in various systems. The data below is for the closely related isomer, 4-chloro-1,3-oxazole-2-carboxylic acid, and should be considered as an approximation.

Table 2: Computed Properties (for isomer CID 68539352)

| Property | Predicted Value | Significance in Drug Development | Source |

|---|---|---|---|

| XLogP3-AA | 1.2 | Indicates moderate lipophilicity, influencing membrane permeability and solubility. | [3] |

| Hydrogen Bond Donor Count | 1 | The carboxylic acid -OH group can donate a hydrogen bond, impacting solubility and receptor binding. | [3] |

| Hydrogen Bond Acceptor Count | 3 | The oxazole nitrogen, ether oxygen, and carbonyl oxygen can accept hydrogen bonds. | [3] |

| Topological Polar Surface Area | 63.3 Ų | Suggests good potential for oral bioavailability based on Veber's rules (TPSA ≤ 140 Ų). |[3] |

Acidity (pKa)

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn profoundly affects its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Theoretical Considerations

The primary acidic functional group in 2-chloro-1,3-oxazole-4-carboxylic acid is the carboxylic acid moiety (-COOH). Its acidity is modulated by the electronic effects of the heterocyclic ring and its substituents.

-

Carboxylic Acid Group: This group is inherently acidic and will donate a proton to form a carboxylate anion (-COO⁻).

-

Oxazole Ring: The parent oxazole ring is a weak base, with the conjugate acid having a pKa of 0.8.[4] This indicates the ring system has an electron-withdrawing character, which tends to stabilize the conjugate base (carboxylate), thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to a simple aliphatic carboxylic acid.

-

Chlorine Atom: As an electronegative substituent, the chlorine atom at the 2-position further withdraws electron density from the ring via the inductive effect. This enhances the stabilization of the carboxylate anion, leading to a predicted increase in acidity (lower pKa).

Caption: Factors influencing the pKa of the molecule.

Experimental Protocol: Potentiometric pKa Determination

This method relies on titrating a solution of the compound with a strong base and monitoring the pH.

-

Preparation: Prepare a 0.01 M solution of 2-chloro-1,3-oxazole-4-carboxylic acid in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if solubility is low).

-

Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration: Place the sample solution in a thermostatted vessel at 25°C and begin stirring. Add standardized 0.1 M NaOH solution in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. For higher accuracy, use derivative plots (dpH/dV) to precisely locate the equivalence point.

Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid. For drug development, it influences solubility and dissolution rate.

Available Data

No experimental melting point for 2-chloro-1,3-oxazole-4-carboxylic acid was found in the searched literature. For context, the non-chlorinated parent compound, oxazole-4-carboxylic acid, has a reported melting point of 138-142°C.[5][6] The addition of a chlorine atom and potential changes in crystal packing could lead to a different melting point for the title compound.

Experimental Protocol: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a solid.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. Gently crush a small amount of the solid into a fine powder.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the sealed end.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15°C below the expected melting point, then slow the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should exhibit a sharp melting range of 1-2°C.

Solubility

Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. It is crucial to determine solubility in both aqueous and organic media.

Theoretical Considerations

-

Aqueous Solubility: The molecule's solubility in water will be pH-dependent due to the ionizable carboxylic acid group. At low pH (pH < pKa), the neutral, less soluble form will dominate. At higher pH (pH > pKa), the ionized, more soluble carboxylate form will be prevalent. The presence of polar groups (carbonyl, oxazole ring) contributes to aqueous solubility, while the chloro-substituted ring contributes to its lipophilicity.

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, which can engage in hydrogen bonding with the carboxylic acid group.[7]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter compatible with the solvent).

-

Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Calculation: Calculate the solubility in units of mg/mL or µg/mL from the measured concentration and the dilution factor.

Conclusion

2-chloro-1,3-oxazole-4-carboxylic acid is a functionalized heterocyclic molecule with properties that make it an interesting building block for medicinal chemistry. While comprehensive experimental data is scarce, this guide provides the theoretical foundation and practical, validated protocols necessary for its thorough physicochemical characterization. The predicted moderate lipophilicity and polar surface area suggest potential for good membrane permeability. The key to its application lies in the experimental determination of its pKa and pH-dependent solubility, which will govern its behavior in biological systems and guide formulation development. The methodologies outlined herein provide a robust framework for any research scientist or drug development professional to generate the critical data needed to advance compounds of this class.

References

-

PubChem. 4-Chloro-1,3-oxazole-2-carboxylic acid. [Link]

-

Otto Chemie Pvt. Ltd. 4-Oxazolecarboxylic acid, 97% 23012-13-7-3. [Link]

-

Wikipedia. Oxazole. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 [chemicalbook.com]

- 3. 4-Chloro-1,3-oxazole-2-carboxylic acid | C4H2ClNO3 | CID 68539352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. 4-Oxazolecarboxylic acid, 97% 23012-13-7-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. 4-オキサゾールカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

2-Chlorooxazole-4-carboxylic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Chlorooxazole-4-carboxylic Acid: A Versatile Heterocyclic Scaffold

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern organic synthesis. We delve into its core chemical identity, including its definitive IUPAC name and structure, and summarize its key physicochemical properties. The guide explores established synthetic methodologies and examines the compound's reactivity, highlighting its dual functionality which makes it an exceptionally versatile building block. Furthermore, we discuss its significant applications in the fields of medicinal chemistry and drug development, showcasing its role as a scaffold for generating diverse molecular libraries. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important chemical intermediate.

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of all commercialized pharmaceuticals containing at least one such ring system.[1] Among these, the oxazole moiety is a privileged structure due to its presence in numerous natural products and biologically active molecules. This compound (CAS No: 706789-07-3) has emerged as a particularly valuable synthetic intermediate.[2][3] Its structure is strategically functionalized with a reactive chlorine atom at the 2-position and a carboxylic acid group at the 4-position.[2] This unique arrangement allows for sequential and regiocontrolled modifications, making it a powerful tool for constructing complex molecular architectures and diverse compound libraries for drug discovery and agrochemical research.[2][4]

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The fundamental identifiers for this compound are outlined below.

The structural arrangement of these atoms, featuring a five-membered oxazole ring, is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its potential interactions with biological systems. The carboxylic acid group, being ionizable, significantly influences the compound's aqueous solubility and pKa.[1][8] The electron-withdrawing nature of the oxazole ring and the chloro substituent contribute to the acidity of the carboxylic proton.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 147.52 g/mol | [3][7] |

| Boiling Point | 345.8 °C at 760 mmHg | [2][4] |

| Density | 1.640 g/cm³ | [2] |

| pKa (Predicted) | 3.02 ± 0.10 | [2] |

These properties are crucial for selecting appropriate solvents and reaction conditions during its use as a synthetic intermediate.

Synthesis and Reactivity

General Synthetic Approach

This compound is not a naturally occurring compound and must be prepared through synthetic chemistry. The most common and established route involves the direct chlorination of an oxazole-4-carboxylic acid precursor.[2] This transformation is typically achieved using a potent chlorinating agent.

The causality behind this choice of reagent is critical: agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective because they convert the hydroxyl group of the tautomeric oxazolone form into an excellent leaving group, facilitating the introduction of the chlorine atom at the C2 position. The reaction is often performed under reflux conditions to provide the necessary activation energy for the process.

Caption: Generalized synthetic pathway for this compound.

Standard Laboratory Protocol (Generalized)

-

Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the oxazole-4-carboxylic acid precursor.

-

Reagent Addition : Carefully add an excess of the chlorinating agent (e.g., thionyl chloride) to the flask. This is often done at 0 °C to control the initial exothermic reaction.

-

Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then quenched by slowly adding it to ice-water.

-

Isolation : The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove impurities, and dried under vacuum to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct and orthogonally reactive functional groups. This allows for a programmed and selective modification of the molecular scaffold.

-

Reactions at the C2-Position : The chlorine atom is a good leaving group and is susceptible to nucleophilic aromatic substitution (SₙAr).[2] This allows for the introduction of a wide array of functional groups, such as amines, thiols, or alcohols, to build a library of 2-substituted oxazoles.

-

Palladium-Catalyzed Cross-Coupling : The C2-Cl bond is also an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[2] This enables the formation of carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity. The ethyl ester of the parent acid, ethyl 2-chlorooxazole-4-carboxylate, is frequently used for these transformations to synthesize 2,4-disubstituted and 2,4,5-trisubstituted oxazoles.[2][9]

-

Reactions at the Carboxylic Acid : The carboxylic acid group at the C4-position can undergo standard transformations.[2] It can be converted into esters, amides, or acid chlorides, providing another site for diversification or for linking the scaffold to other molecules.[2]

Caption: Reactive sites and derivatization pathways of the scaffold.

Applications in Research and Development

The primary application of this compound is as a high-value intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[2][4]

-

Drug Discovery Scaffold : The oxazole core is a key pharmacophore in many biologically active compounds. By using this compound as a starting point, medicinal chemists can rapidly generate large libraries of novel compounds for high-throughput screening. Its derivatives have been investigated for a range of therapeutic applications, including as potential antibacterial and antifungal agents.[2][10]

-

Fragment-Based Lead Discovery : The molecule itself can be considered a "fragment" in the context of fragment-based drug discovery. Its defined vectoral exits at the C2 and C4 positions allow for systematic exploration of the chemical space around a biological target's binding pocket.

-

Synthesis of Natural Products : The substituted oxazole motif is present in various marine natural products. This intermediate provides a reliable and versatile starting point for the total synthesis of such complex molecules.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its dual reactivity, combined with the stability and biological relevance of the oxazole core, establishes it as an indispensable tool for researchers. Its utility in enabling rapid and diverse derivatization through robust chemical methodologies like nucleophilic substitution and palladium-catalyzed cross-coupling ensures its continued importance in the quest for novel therapeutics and advanced materials. This guide has provided a foundational understanding of its structure, properties, synthesis, and applications, grounding its significance in the broader context of modern chemical science.

References

-

Vedejs, E., & Lu, Y. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905–2907. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

R&D Chemicals. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). List of carboxylic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Oxazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Distinto, S., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules, 26(11), 3328. Retrieved from [Link]

-

Research and Reviews. (n.d.). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Open Access Journals. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Retrieved from [Link]

-

Kim, D. H., et al. (2012). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation, 27(1), 128-136. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. benchchem.com [benchchem.com]

- 3. 706789-07-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [myskinrecipes.com]

- 5. Buy Online CAS Number 706789-07-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. Buy Online CAS Number 706789-07-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. parchem.com [parchem.com]

- 8. rroij.com [rroij.com]

- 9. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

solubility of 2-Chlorooxazole-4-carboxylic acid in common lab solvents

An In-depth Technical Guide to the Solubility of 2-Chlorooxazole-4-carboxylic Acid in Common Laboratory Solvents

Introduction

This compound is a heterocyclic building block of significant interest in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.[1][2] Its utility in synthetic workflows is fundamentally linked to its solubility, a critical physicochemical parameter that governs reaction kinetics, purification strategies (such as crystallization), and formulation development. An understanding of its behavior in various solvents is paramount for any researcher or drug development professional aiming to utilize this versatile intermediate effectively.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document focuses on predicting its solubility based on its structural characteristics and established chemical principles. More importantly, it offers detailed, field-proven experimental protocols for the rigorous determination of its solubility, empowering researchers to generate the precise data required for their applications.

Part 1: Physicochemical Profile and Predicted Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline: polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[3]

This compound possesses a hybrid structure:

-

A Carboxylic Acid Group (-COOH): This is a highly polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. It imparts significant polarity and the potential for acidic dissociation in basic media.

-

An Oxazole Ring: This five-membered heterocycle contains both oxygen and nitrogen, contributing to the molecule's overall polarity and providing sites for dipole-dipole interactions.

-

A Chloro Substituent (-Cl): The electronegative chlorine atom adds to the molecule's polarity.

This combination of a highly polar functional group with a heterocyclic core suggests that the molecule will exhibit favorable solubility in polar solvents and limited solubility in non-polar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₂ClNO₃ | [2][4] |

| Molecular Weight | 147.52 g/mol | [2] |

| Boiling Point | 345.8°C at 760 mmHg | [2] |

| IUPAC Name | 2-chloro-1,3-oxazole-4-carboxylic acid | [4] |

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The carboxylic acid group provides hydrophilicity, but the overall heterocyclic structure may limit extensive solubility in water alone.[5] |

| Methanol, Ethanol | Polar Protic | Likely Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. Short-chain alcohols are excellent solvents for polar organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar solvent capable of accepting hydrogen bonds, making it an excellent choice for dissolving carboxylic acids.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate the polar regions of the molecule. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF. Solubility is expected to be good but potentially less than in stronger polar aprotic solvents. |

| Acetone | Polar Aprotic | Moderately Soluble | As a moderately polar ketone, acetone should be capable of dissolving the compound, though perhaps not as effectively as more polar solvents.[5] |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | DCM has low polarity and cannot engage in hydrogen bonding, making it a poor solvent for the highly polar carboxylic acid group.[5] |

| Hexane, Toluene | Non-polar | Insoluble | These non-polar hydrocarbon solvents lack the ability to form favorable interactions (hydrogen bonds, strong dipole-dipole) with the solute.[3] |

| 5% aq. Sodium Bicarbonate | Aqueous Basic | Soluble (with reaction) | As a carboxylic acid, it is expected to be sufficiently acidic to react with a weak base like sodium bicarbonate to form a highly water-soluble sodium carboxylate salt.[6][7] |

| 5% aq. Sodium Hydroxide | Aqueous Basic | Soluble (with reaction) | The compound will readily deprotonate in a strong base like NaOH, forming the corresponding highly soluble sodium salt.[6][7] |

Part 2: Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following section details the gold-standard method for determining thermodynamic equilibrium solubility.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the benchmark for accurately measuring the equilibrium solubility of a compound.[8][9] It involves saturating a solvent with the solute over a sufficient period to ensure a true thermodynamic equilibrium is reached.

Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution of the solid compound equals the rate of its precipitation. This state of dynamic equilibrium represents the maximum concentration of the solute that the solvent can hold at a given temperature. Extended incubation and agitation are critical to overcome kinetic barriers to dissolution.[10]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.[10]

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Incubate for a minimum of 24-48 hours.[11] For crystalline compounds, reaching equilibrium can be slow; preliminary experiments to confirm the time to equilibrium are recommended.[12]

-

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the solid from the saturated solution using one of the following methods:

-

Centrifugation: Centrifuge the vials to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically inert 0.22 µm syringe filter into a clean vial.[3] This step is crucial to remove any microscopic particulates that could falsely elevate the measured concentration. Pre-rinsing the filter with a small amount of the saturated solution can help prevent solute adsorption to the filter membrane.[10]

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is reported in units such as mg/mL or mol/L.[3]

-

-

Quality Control: Perform all determinations in at least triplicate to ensure reproducibility.[8]

Diagram: Equilibrium Shake-Flask Workflow

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Protocol 2: Solvent Addition (Clear Point) Method

This method offers a faster alternative for solubility determination, especially for complex solvent systems.[13][14] It involves adding solvent to a known amount of solute until a clear solution is observed.

Causality Behind the Method: Instead of waiting for equilibrium, this method identifies the exact point at which a known mass of solute completely dissolves in a measured volume of solvent. While faster, the results can be dependent on the solvent addition rate and may not represent true thermodynamic equilibrium as accurately as the shake-flask method.[15]

Step-by-Step Methodology:

-

Preparation: Accurately weigh a small amount of this compound into a test tube or vial.

-

Solvent Titration: At a constant temperature, add the solvent in small, precise increments while continuously stirring or agitating the suspension.[15]

-

Endpoint Determination: The "clear point" is the endpoint, defined as the exact moment the last solid particle dissolves, and the solution becomes completely clear.[16]

-

Calculation: Record the total volume of solvent added. The solubility is calculated as the mass of the solute divided by the total volume of the solvent.

Part 3: Logic-Driven Qualitative Solubility Classification

A classical chemical approach can rapidly classify the compound and confirm the presence of its acidic functional group.[7] This workflow provides valuable qualitative information before undertaking more quantitative studies.

Diagram: Qualitative Solubility Classification Flowchart

Caption: Logical workflow for functional group identification via solubility tests.

For this compound, the expected path is: Insoluble in water → Soluble in 5% NaOH → Soluble in 5% NaHCO₃, confirming it as a strong acid (Class Aₛ), consistent with its carboxylic acid functionality.[7]

Conclusion

For researchers and drug development professionals, these predictions provide a strong starting point for solvent selection. However, for applications requiring precise concentrations, such as reaction optimization, crystallization, and pre-formulation studies, the experimental determination of solubility is non-negotiable. The detailed equilibrium shake-flask protocol provided herein represents a robust, self-validating system for generating accurate and reliable solubility data, forming the foundation for successful scientific development.

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Reus, M. A., Van Der Heijden, A. E., & Ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011.

- Chinese Pharmacopoeia Commission. (2010). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 41(20), 1569-1571.

- Reus, M. A., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition.

- ACS Publications.

- Unknown.

- University of Strathclyde. (2015).

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- BenchChem. General Experimental Protocol for Determining Solubility.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- World Health Organization. (2018).

- Quora. (2017). How to determine the solubility of organic compounds.

- ChemicalBook. (2025). This compound.

- MySkinRecipes. This compound.

- Google Patents. (2005). Method for determining solubility of a chemical compound.

- BLD Pharm. 706789-07-3|this compound.

- LGC Standards. Buy Online CAS Number 706789-07-3 - TRC - this compound.

- Parchem. This compound (Cas 706789-07-3).

- University of Calgary. (2023). Solubility of Organic Compounds.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.

Sources

- 1. This compound | 706789-07-3 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy Online CAS Number 706789-07-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the NMR Spectroscopic Data Interpretation of 2-Chlorooxazole-4-carboxylic Acid

Introduction: The Structural Significance of a Versatile Heterocycle

2-Chlorooxazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of more complex molecules. Its structure, featuring a reactive chlorine atom at the 2-position and a carboxylic acid at the 4-position on an aromatic oxazole ring, provides two distinct functional handles for diverse chemical transformations. This makes it an intermediate of high value in medicinal chemistry and agrochemical research. Accurate structural elucidation is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of this molecule. This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectroscopic data of this compound, grounded in field-proven insights and experimental best practices.

Section 1: Molecular Structure and NMR-Active Nuclei

To effectively interpret the NMR spectra, it is essential to first visualize the molecular structure and identify the unique proton and carbon environments.

Caption: Structure of this compound with atom numbering.

The molecule possesses two protons (H5 and the carboxylic acid proton) and four unique carbon atoms (C2, C4, C5, and the carboxyl carbon) that will give rise to distinct signals in the ¹H and ¹³C NMR spectra, respectively.

Section 2: ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in a molecule. For this compound, two key signals are anticipated.

Solvent Selection: The choice of a deuterated solvent is crucial, especially for molecules containing labile protons like carboxylic acids.

-

Aprotic Solvents (DMSO-d₆, CDCl₃): Deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent. Its ability to form hydrogen bonds with the carboxylic acid proton slows down the chemical exchange rate, resulting in a more observable, albeit sometimes broad, signal. While chloroform-d (CDCl₃) can be used, carboxylic acids may form dimers, leading to very broad signals that can be difficult to integrate or even observe.[1][2]

-

Protic Solvents (D₂O): Deuterium oxide (D₂O) is used as a diagnostic tool. The acidic proton of the carboxylic acid will rapidly exchange with the deuterium atoms of the solvent, causing the -COOH signal to disappear from the spectrum.[3][4][5][6][7][8] This "D₂O shake" experiment is a definitive method for identifying signals from exchangeable protons.[4][6]

The aromatic proton (H5) is attached to a carbon positioned between the ring nitrogen and oxygen atoms. This environment, combined with the electron-withdrawing nature of the entire heterocyclic system, leads to significant deshielding. The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and anisotropic effects from the carbonyl group.[7][8][9]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Label | Expected Chemical Shift (δ) / ppm | Multiplicity | Integration | Rationale |

| H5 | ~ 8.0 - 8.5 | Singlet (s) | 1H | Located on an electron-deficient aromatic oxazole ring.[10][11] No adjacent protons result in a singlet. |

| -COOH | > 10 (typically 10 - 13) | Broad Singlet (br s) | 1H | Highly deshielded acidic proton.[1][3][5][7][12] Broadness is due to hydrogen bonding and chemical exchange. |

-

H5 Signal: The chemical shift of the lone proton on the oxazole ring is expected to be significantly downfield. In the parent oxazole molecule, the H5 proton resonates around 7.69 ppm.[11] The presence of the electron-withdrawing chloro and carboxylic acid groups will further deshield this proton, pushing its resonance to a higher chemical shift value.

-

-COOH Signal: The carboxylic acid proton signal is characteristically found at a very low field, often above 10 ppm.[1][3][8][13] Its appearance as a broad singlet is typical and its integration value may not always be precise due to this broadening.[12]

Section 3: ¹³C NMR Spectroscopic Analysis

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, four distinct signals are expected.

The chemical shifts of the carbon atoms are heavily influenced by their hybridization and the electronegativity of the atoms they are bonded to.

-

C2: This carbon is bonded to two highly electronegative heteroatoms (N and O) and a chlorine atom. This will cause a very strong deshielding effect, placing its signal at a low field. In parent oxazole, C2 resonates at approximately 150 ppm.[14]

-

C4: Bonded to the ring oxygen, nitrogen (via conjugation), and the electron-withdrawing carboxylic acid group, this carbon will also be significantly deshielded.

-

C5: This is the only carbon in the ring bonded to a hydrogen atom. It is adjacent to the ring oxygen and nitrogen, which will deshield it relative to a simple alkene carbon.

-

Carboxyl Carbon (-C=O): Carbonyl carbons of carboxylic acids typically resonate in the 160-185 ppm range.[3][7][13][15][16] They appear upfield relative to ketones or aldehydes (~190-215 ppm) due to the resonance contribution from the lone pair of electrons on the adjacent -OH oxygen, which increases the electron density at the carbonyl carbon.[17]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Label | Expected Chemical Shift (δ) / ppm | Rationale |

| -C=O | ~ 160 - 165 | Typical range for an α,β-unsaturated or aromatic carboxylic acid.[13] |

| C2 | ~ 155 - 160 | Highly deshielded by adjacent N, O, and Cl atoms.[14] |

| C4 | ~ 140 - 145 | Deshielded by attachment to the carboxylic acid group and ring heteroatoms. |

| C5 | ~ 125 - 130 | Aromatic CH carbon, deshielded by ring heteroatoms.[14] |

Section 4: A Self-Validating Protocol for Structural Confirmation

To ensure trustworthiness, a multi-step, self-validating experimental workflow should be employed. This approach uses complementary NMR experiments to build an unassailable structural proof.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Cap the tube and gently invert to ensure complete dissolution.

-

-

Data Acquisition:

-

Step A (¹H NMR): Acquire a standard one-dimensional ¹H NMR spectrum. Observe and integrate the two expected signals (the sharp singlet for H5 and the broad singlet for -COOH).

-

Step B (D₂O Exchange): Remove the NMR tube from the spectrometer. Add one drop of D₂O, cap, and shake gently to mix. Re-acquire the ¹H NMR spectrum.

-

Step C (¹³C NMR): Acquire a standard broadband proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time than the ¹H spectrum.

-

Step D (2D NMR - Optional but Recommended): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for confirming connectivity, especially for quaternary carbons.[15][18]

-

Caption: Self-validating workflow for NMR-based structural elucidation.

The HMBC spectrum would provide the final layer of confirmation by showing key long-range correlations.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. To D2O or not to D2O? — Nanalysis [nanalysis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. youtube.com [youtube.com]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 12. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. research.rug.nl [research.rug.nl]

- 15. myneni.princeton.edu [myneni.princeton.edu]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. chem.as.uky.edu [chem.as.uky.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chlorooxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of 2-Chlorooxazole-4-carboxylic Acid

This compound is a versatile synthetic intermediate. Its structure, featuring a reactive chlorine atom at the 2-position and a carboxylic acid at the 4-position, allows for a diverse range of chemical modifications.[1] This makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including antibacterial and antifungal agents.[1] Accurate structural elucidation via NMR is paramount for ensuring the integrity of synthetic pathways and the purity of the final compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct signals. The chemical environment of each proton dictates its resonance frequency (chemical shift).

Predicted ¹H NMR Data

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-5 | ~8.0 - 8.5 | Singlet (s) | 1H | Oxazole ring proton |

| -COOH | ~10.0 - 13.0 | Broad Singlet (br s) | 1H | Carboxylic acid proton |

Rationale for Predictions

-

H-5 Proton (Singlet, ~8.0 - 8.5 ppm): The single proton on the oxazole ring is at the C-5 position. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms within the ring, as well as the chlorine atom at C-2 and the carboxylic acid group at C-4. These deshielding effects are expected to shift the proton resonance significantly downfield. In unsubstituted oxazole, the H-5 proton appears around 7.09 ppm. The presence of the electron-withdrawing chloro and carboxyl groups will further deshield this proton, pushing its chemical shift to the ~8.0 - 8.5 ppm range. Since there are no adjacent protons, this signal will appear as a sharp singlet.

-

Carboxylic Acid Proton (Broad Singlet, ~10.0 - 13.0 ppm): The proton of the carboxylic acid group is highly deshielded and typically resonates in the downfield region of the spectrum, often between 10.0 and 13.0 ppm.[2][3] This chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[2] The signal is often broad due to chemical exchange with residual water or other acidic protons in the sample. This proton is readily exchangeable with deuterium; therefore, adding a drop of D₂O to the NMR tube would cause this signal to disappear, a common technique for identifying acidic protons.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~152 - 156 | Oxazole ring carbon (C-Cl) |

| C-4 | ~133 - 137 | Oxazole ring carbon (C-COOH) |

| C-5 | ~118 - 122 | Oxazole ring carbon (C-H) |

| -COOH | ~160 - 165 | Carboxylic acid carbonyl carbon |

Rationale for Predictions

-

C-2 (~152 - 156 ppm): This carbon is bonded to a chlorine atom and is part of the heterocyclic ring, situated between the oxygen and nitrogen atoms. The high electronegativity of the attached chlorine and the adjacent heteroatoms will cause a significant downfield shift. For comparison, the C-2 carbon in unsubstituted oxazole resonates at approximately 151.1 ppm.

-

C-4 (~133 - 137 ppm): This carbon is attached to the electron-withdrawing carboxylic acid group. Its chemical shift will be downfield, but less so than C-2. In a related derivative, 2-chlorooxazole-4-carboxamide, the C-4 carbon is predicted to be around 134.5 ppm.[1]

-

C-5 (~118 - 122 ppm): This is the only carbon in the oxazole ring bonded to a hydrogen atom. It is expected to be the most upfield of the ring carbons. The predicted chemical shift for the C-5 carbon in 2-chlorooxazole-4-carboxamide is 118.9 ppm.[1]

-

Carboxylic Acid Carbonyl Carbon (-COOH, ~160 - 165 ppm): The carbonyl carbon of a carboxylic acid typically appears in the range of 160-185 ppm.[2][3] Conjugation with the oxazole ring may shift this resonance slightly upfield. In 2-chlorooxazole-4-carboxamide, the amide carbonyl is predicted at 162.8 ppm, providing a reasonable estimate for the carboxylic acid carbonyl.[1]

Experimental Protocols

To obtain high-quality NMR spectra of this compound, proper sample preparation and instrument parameter selection are crucial.

NMR Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the compound is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high polarity, which is likely to dissolve the carboxylic acid. Chloroform-d (CDCl₃) or methanol-d₄ could also be considered, though the acidic proton may exchange with the hydroxyl group of methanol. The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton.[4][5]

-

Sample Concentration:

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently agitate or sonicate the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[7]

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Standard 1D proton |

| Number of Scans (NS) | 8-16 |

| Relaxation Delay (D1) | 1-2 seconds |

| Acquisition Time (AQ) | 2-4 seconds |

| Spectral Width (SW) | 16 ppm |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Proton-decoupled 1D carbon (e.g., zgpg30) |

| Number of Scans (NS) | 1024 or more (depending on concentration) |

| Relaxation Delay (D1) | 2 seconds |

| Acquisition Time (AQ) | 1-2 seconds |

| Spectral Width (SW) | 240 ppm |

| Temperature | 298 K |

Visualizations

The following diagrams illustrate the structure of this compound and the predicted assignments of its NMR signals.

Figure 1: Molecular structure of this compound with atoms labeled for NMR assignment.

Figure 2: Predicted ¹H and ¹³C NMR chemical shift assignments for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established NMR principles and data from analogous structures, we have outlined the expected chemical shifts and multiplicities, offering a valuable resource for the structural verification of this important synthetic intermediate. The provided experimental protocols serve as a practical starting point for acquiring high-quality NMR data. As with any predictive analysis, experimental verification is the ultimate confirmation of molecular structure.

References

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Journal of the American Chemical Society. Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

RSC Publishing. Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [Link]

-

University College London. Sample Preparation. [Link]

-

PubMed. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. [Link]

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]